

Axitinib-13CD3 (CAS Number 1261432-00-1): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Axitinib-13CD3

Cat. No.: B1503775

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Axitinib-13CD3**, a stable isotope-labeled internal standard for the potent tyrosine kinase inhibitor, Axitinib. This document details its chemical properties, its critical role in bioanalytical quantification, and the underlying mechanism of action of its unlabeled counterpart, Axitinib.

Core Compound Data

Axitinib-13CD3 is a deuterated and 13C-labeled version of Axitinib, designed for use as an internal standard in quantitative mass spectrometry-based analyses.^[1] Its properties are summarized below.

Property	Value
CAS Number	1261432-00-1
Chemical Name	(E)-N-(methyl-13C-d3)-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide[2][3]
Molecular Formula	C ₂₁ [¹³ C]H ₁₅ D ₃ N ₄ OS[1]
Molecular Weight	390.5 g/mol [1]
Appearance	Solid
Solubility	Soluble in Acetonitrile, DMSO, and Methanol
Intended Use	Internal standard for the quantification of Axitinib by GC- or LC-MS

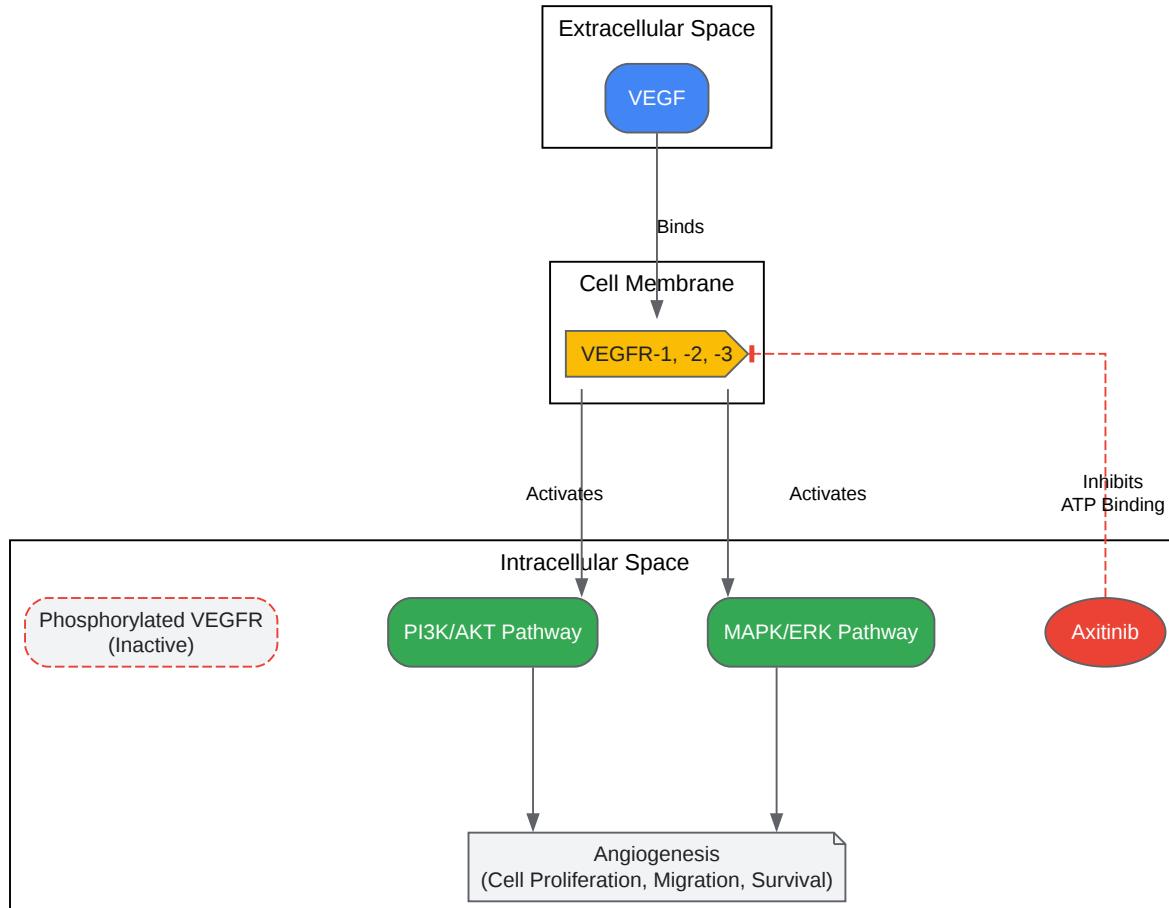
Mechanism of Action of Axitinib

Axitinib is a highly potent and selective second-generation tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFRs), specifically VEGFR-1, VEGFR-2, and VEGFR-3. These receptors are crucial for angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis.

By binding to the ATP-binding site of VEGFRs, Axitinib inhibits their phosphorylation and subsequent activation of downstream signaling pathways. This blockade of VEGFR signaling disrupts endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization and growth. The primary signaling cascades affected include the PI3K/AKT and MAPK/ERK pathways.

Axitinib demonstrates significantly higher potency compared to first-generation VEGFR inhibitors. It also exhibits inhibitory activity against other tyrosine kinases such as c-Kit and platelet-derived growth factor receptor β (PDGFRβ) at nanomolar concentrations.

Below is a diagram illustrating the signaling pathway inhibited by Axitinib.



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Axitinib inhibits VEGFR phosphorylation, blocking downstream signaling.

Experimental Protocols: Bioanalytical Quantification of Axitinib

Axitinib-13CD3 is essential for the accurate quantification of Axitinib in biological matrices, such as plasma, during pharmacokinetic and therapeutic drug monitoring studies. The stable isotope-labeled internal standard allows for correction of variability in sample preparation and instrument response.

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting Axitinib from plasma is protein precipitation.

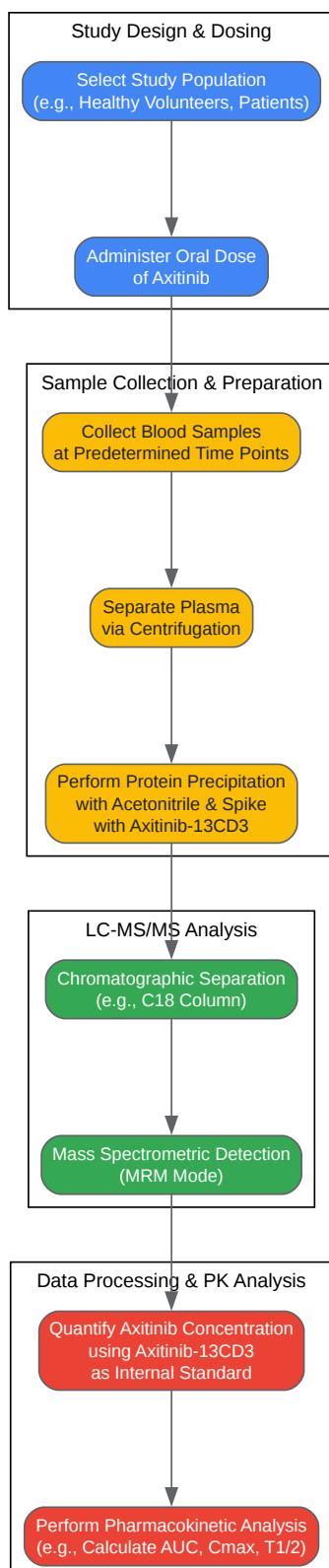
- Spiking: To a 250 μ L aliquot of plasma, add 50 μ L of the internal standard working solution (**Axitinib-13CD3** in a suitable solvent like methanol) and 10 μ L of the Axitinib calibration standard or quality control sample.
- Precipitation: Add 2 mL of acetonitrile to the plasma mixture.
- Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples for 3 minutes at 3200 rpm to pellet the precipitated proteins.
- Extraction: Carefully collect the supernatant (the organic layer containing the analyte and internal standard).
- Injection: Inject a small volume (e.g., 10 μ L) of the supernatant directly into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Axitinib using **Axitinib-13CD3** as an internal standard.

Parameter	Typical Conditions
LC Column	C18 column (e.g., Waters Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm)
Mobile Phase	Gradient elution with A: 0.1% formic acid in water and B: Acetonitrile
Flow Rate	0.3 - 0.4 mL/min
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Axitinib)	m/z 387.1 → 356.1
MRM Transition (Axitinib-13CD3)	m/z 391.1 → 359.1 (example, exact mass may vary)

The experimental workflow for a typical pharmacokinetic study involving the quantification of Axitinib is depicted below.



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Workflow for pharmacokinetic analysis of Axitinib.

Conclusion

Axitinib-13CD3 is an indispensable tool for researchers and drug development professionals working with Axitinib. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, which are fundamental for pharmacokinetic studies, therapeutic drug monitoring, and ultimately, for the safe and effective clinical use of Axitinib. This guide provides a foundational understanding of its properties, the mechanism of action of Axitinib, and a practical framework for its application in a laboratory setting.

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References

- 1. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a bioanalytical method for the quantification of axitinib from plasma and capillary blood using volumetric absorptive microsampling (VAMS) and on-line solid phase extraction (SPE) LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic analysis of axitinib in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
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